molecular formula C14H17Br B8525768 1-Bromo-2,5,8-tetradecatriyne CAS No. 34498-26-5

1-Bromo-2,5,8-tetradecatriyne

Cat. No. B8525768
M. Wt: 265.19 g/mol
InChI Key: WATLMVJSKGPHNQ-UHFFFAOYSA-N
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Patent
US04916136

Procedure details

6 g of 1-hydroxy-2,5,8-tetradecatriyne prepared above, dissolved in 30 cm3 of ethyl ether, are introduced into a round-bottomed flask equipped with an argon inlet. 0.05 cm3 of pyridine is added and 1 cm3 of phosphorus tribromide is added dropwise, and the mixture is then brought to reflux for 3 hours.
Name
1-hydroxy-2,5,8-tetradecatriyne
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]#[C:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].N1C=CC=CC=1.P(Br)(Br)[Br:23]>C(OCC)C>[Br:23][CH2:2][C:3]#[C:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
1-hydroxy-2,5,8-tetradecatriyne
Quantity
6 g
Type
reactant
Smiles
OCC#CCC#CCC#CCCCCC
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with an argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
BrCC#CCC#CCC#CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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